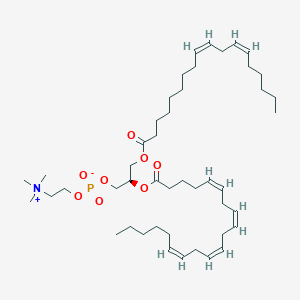
leachianone G(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leachianone G(1-) is conjugate base of leachianone G arising from deprotonation of the 7-hydroxy group. It is a conjugate base of a leachianone G.
科学的研究の応用
Antiviral Properties
- Leachianone G has demonstrated potent antiviral activity against herpes simplex type 1 virus (HSV-1). This was identified in a study where it was isolated from the root bark of Morus alba L. and tested for its effectiveness (Du et al., 2003).
Enzymatic Role in Plant Metabolism
- In Sophora flavescens Ait. cultured cells, Leachianone G 2''-dimethylallyltransferase, a novel enzyme, plays a crucial role in the formation of sophoraflavanone G by transferring a dimethylallyl group. This process is significant in the biosynthesis of certain plant compounds (Zhao et al., 2003).
Anticancer Potential
- Leachianone A, closely related to Leachianone G, has shown significant cytotoxic activity against the human hepatoma cell line HepG2. This suggests potential anti-cancer properties, as demonstrated in vitro and in vivo studies (Cheung et al., 2007).
Neuroprotective and Vasorelaxant Effects
- (+/-)Leachianone G 1b was found to exhibit potent vasorelaxant and neuroprotective effects in a study synthesizing prenylflavonoids. This suggests a role in cardiovascular and neurological health (Dong et al., 2009).
Antimalarial Activity
- Leachianone G was among the compounds isolated from the roots of Sophora flavescens that displayed moderate antimalarial activities against Plasmodium falciparum. This indicates potential use in treating malaria (Kim et al., 2004).
Anti-allergic Properties
- In a study focusing on the anti-allergic activity of compounds from Sophora flavescens roots, Leachianone A, related to Leachianone G, showed significant inhibition of beta-hexosaminidase release, indicating anti-allergic potential (Quan et al., 2008).
特性
製品名 |
leachianone G(1-) |
|---|---|
分子式 |
C20H19O6- |
分子量 |
355.4 g/mol |
IUPAC名 |
(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1 |
InChIキー |
VBOYLFNGTSLAAZ-SFHVURJKSA-M |
異性体SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
正規SMILES |
CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



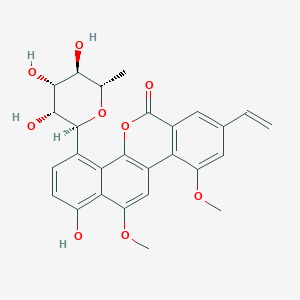
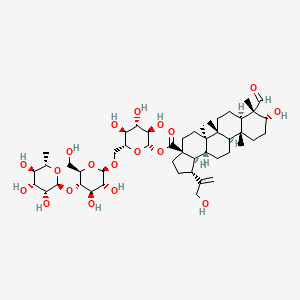
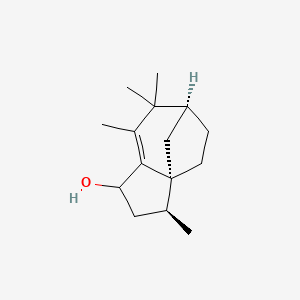
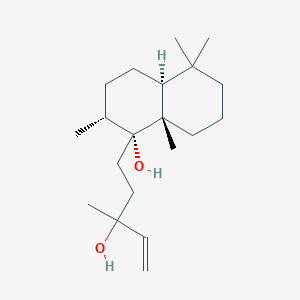
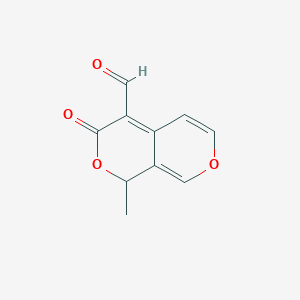
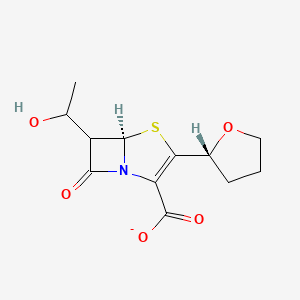
![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)
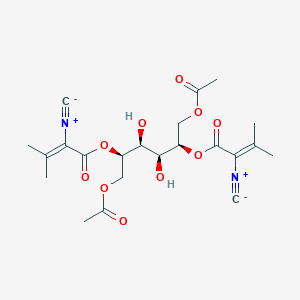
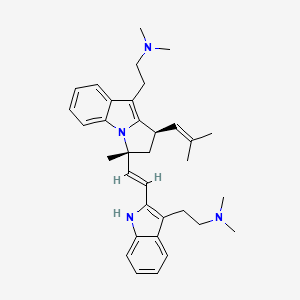
![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)
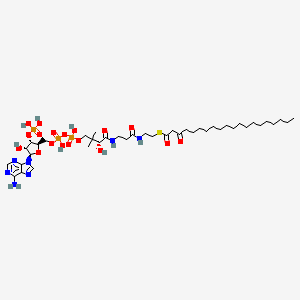
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
